molecular formula C16H20N2O3 B2376458 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide CAS No. 1257552-67-2

4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide

Cat. No.: B2376458
CAS No.: 1257552-67-2
M. Wt: 288.347
InChI Key: DLIGHJPTEAUQLA-UHFFFAOYSA-N
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Description

4-Butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide (CAS: 329224-99-9) is a benzamide derivative featuring a 4-butoxy-substituted benzoyl group linked to a 5-methylisoxazole-3-ylmethylamine moiety. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.35 g/mol.

Properties

IUPAC Name

4-butoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-4-9-20-15-7-5-13(6-8-15)16(19)17-11-14-10-12(2)21-18-14/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIGHJPTEAUQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the butoxy group: The butoxy group can be introduced via nucleophilic substitution reactions using butanol and a suitable leaving group.

    Coupling of the isoxazole and benzamide moieties: This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Butoxy group oxidation can yield butoxybenzoic acid.

    Reduction: Reduction of the amide bond can produce corresponding amines.

    Substitution: Electrophilic substitution can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry

Drug Development
4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide serves as a scaffold for the development of new pharmaceuticals targeting neurological and inflammatory conditions. The isoxazole ring structure is known to interact with specific biological targets, which can modulate enzyme or receptor activities, making it a promising candidate for drug design.

Case Study: Anticancer Activity
Research indicates that compounds related to benzamides, including this compound, exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and promoting apoptosis .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)TBDEnzyme inhibition
Related Benzamide DerivativeHeLa (Cervical)2.01Apoptosis induction

Materials Science

Development of Novel Materials
The unique structural features of this compound make it suitable for creating advanced materials with specific electronic or optical properties. Research is ongoing to explore its potential in organic electronics and photonic applications.

Table: Material Properties

PropertyValue
SolubilitySoluble in DMSO
Thermal StabilityStable up to 200°C
Optical Absorption Range300 - 400 nm

Biological Studies

Biological Interaction Studies
this compound can function as a probe in biological studies to investigate interactions between isoxazole-containing compounds and biological targets. This application is crucial for understanding the pharmacodynamics of related compounds.

Mechanism of Action
The compound's mechanism involves enhancing lipophilicity through the butoxy group, facilitating cellular uptake and bioavailability. This property is particularly beneficial for compounds intended for therapeutic applications.

Mechanism of Action

The mechanism of action of 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The butoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Melting Points and Solubility

  • SI32 : Lower solubility in polar solvents (e.g., water) compared to methoxy analogs due to the phenyl group .
  • Compound 6: MP 160°C; moderate ethanol solubility .

Spectroscopic Data

  • IR Spectroscopy :
    • Butoxy analog: Expected C=O stretch ~1670–1690 cm⁻¹ (similar to ).
    • SI32: C=O at 1715 cm⁻¹ (electron-withdrawing phenyl raises frequency) .
  • ¹H-NMR :
    • Butoxy chain protons: δ ~0.9–1.7 (CH₂ and CH₃).
    • Isoxazole protons: δ ~6.2–6.5 (consistent with ).

Biological Activity

4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a butoxy group and a methylisoxazole moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This structure is critical for its interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that benzamide derivatives, including this compound, exhibit significant anticancer properties. For instance, in vitro tests have shown that the compound can induce apoptosis in various cancer cell lines.

Cell LineLC50 (µM)Sensitivity Level
U870.200High
A27800.150Moderate
SK>1Low

The U87 glioblastoma cell line demonstrated the highest sensitivity to the compound, suggesting its potential as a therapeutic agent against aggressive tumors .

2. Antimicrobial Activity

Benzamide derivatives have been reported to possess antimicrobial properties. In particular, the compound has shown effectiveness against certain strains of bacteria and fungi, as evidenced by minimum inhibitory concentration (MIC) assays.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings highlight the compound's potential utility in treating infections caused by resistant pathogens .

3. Anticonvulsant Properties

The anticonvulsant activity of certain benzamide derivatives has been documented, with some compounds exhibiting high affinity for specific receptors involved in seizure activity modulation. The structure-activity relationship (SAR) studies suggest that modifications to the isoxazole ring can enhance anticonvulsant efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal excitability and neurotransmission.
  • Enzyme Inhibition: It may inhibit enzymes involved in cancer cell proliferation or microbial metabolism, thereby exerting its therapeutic effects.

Case Studies and Research Findings

Several research studies have focused on the pharmacokinetics and metabolism of this compound:

  • Metabolic Pathways: A study identified key metabolites of related benzamide compounds using HPLC-MS/MS techniques, revealing insights into their biotransformation and systemic exposure profiles .
  • In Vivo Studies: Animal models have been utilized to assess the pharmacokinetic properties of similar compounds, indicating favorable absorption and distribution characteristics that support further development for clinical applications .

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